molecular formula C15H11BrClIN2O3 B11552570 N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11552570
M. Wt: 509.52 g/mol
InChI Key: PPFYKUORLTUKAV-FBCYGCLPSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with a molecular formula of C15H11BrClIN2O3 and a molecular weight of 509.52 . This compound is characterized by the presence of multiple functional groups, including bromine, iodine, hydroxyl, and chlorophenoxy groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-iodobenzaldehyde and 2-(4-chlorophenoxy)acetohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols. Substitution reactions can result in the replacement of bromine or iodine atoms with other functional groups .

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide: Similar structure but with a methoxy group instead of iodine.

    4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one: Contains a pyrazolone ring instead of the chlorophenoxy group.

These compounds share similar functional groups and structural features but differ in their specific substituents and overall molecular architecture, which can influence their chemical reactivity and biological activities.

Properties

Molecular Formula

C15H11BrClIN2O3

Molecular Weight

509.52 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C15H11BrClIN2O3/c16-10-5-9(15(22)13(18)6-10)7-19-20-14(21)8-23-12-3-1-11(17)2-4-12/h1-7,22H,8H2,(H,20,21)/b19-7+

InChI Key

PPFYKUORLTUKAV-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O)Cl

Origin of Product

United States

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